molecular formula C14H11N3O4S2 B15229787 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15229787
M. Wt: 349.4 g/mol
InChI Key: YFSCPSDXRSRNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a pyridine derivative characterized by a sulfonyl group at position 5, a 4-nitrophenyl substituent at position 4, and a thioxo group at position 2. Its structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antioxidant and enzyme modulation applications. This article focuses on comparing this compound with structurally related analogs to elucidate substituent effects on physicochemical and biological properties.

Properties

Molecular Formula

C14H11N3O4S2

Molecular Weight

349.4 g/mol

IUPAC Name

5-ethylsulfonyl-4-(4-nitrophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H11N3O4S2/c1-2-23(20,21)12-8-16-14(22)11(7-15)13(12)9-3-5-10(6-4-9)17(18)19/h3-6,8H,2H2,1H3,(H,16,22)

InChI Key

YFSCPSDXRSRNQK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethylsulfonyl acetonitrile with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thioxo-dihydropyridine core can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may contribute to its binding affinity and specificity towards certain biological targets. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 5, as well as the presence of thioxo (C=S) versus oxo (C=O) groups. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison of Selected Pyridine Derivatives
Compound Name Substituent (Position 4) Position 5 Group Thioxo/Oxo Group CAS Number Molecular Weight (g/mol)
5-(Ethylsulfonyl)-4-(4-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile 4-Nitrophenyl Ethylsulfonyl Thioxo Not Provided ~383 (estimated)
4-(4-Bromophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile 4-Bromophenyl Ethylsulfonyl Thioxo 1774898-76-8 383.28
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile 3-Nitrophenyl Ethylsulfonyl Thioxo 1708317-27-4 ~383 (estimated)
4-(o-Tolyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile o-Tolyl Ethylsulfonyl Thioxo 1707573-10-1 318.41
6-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 5-Methyl-1-phenylpyrazole N/A (Position 6) Oxo Not Provided ~310 (estimated)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group (strong electron-withdrawing) enhances electrophilicity compared to bromophenyl (moderately electron-withdrawing) or o-tolyl (electron-donating) . This affects reactivity in nucleophilic substitutions or binding to biological targets.
  • Thioxo vs.

Comparison of Yields :

  • The 4-nitrophenyl derivative’s synthesis may require stringent conditions due to nitro group sensitivity, whereas bromophenyl analogs (e.g., CAS 1774898-76-8) are more stable during synthesis .
Table 2: Antioxidant Activity (DPPH Assay) of Selected Compounds
Compound Substituents (Positions 4 and 6) Antioxidant Activity (% Inhibition)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl) (Oxo) 79.05%
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl) (Thioxo) 67.28%
Ascorbic Acid (Standard) 82.71%

Insights :

  • Electron-withdrawing groups (e.g., nitro) may reduce antioxidant efficacy compared to hydroxyl/methoxy donors, as seen in Table 2. The 4-nitrophenyl derivative’s activity remains unquantified in the evidence but is hypothesized to be lower than bromophenyl analogs due to reduced electron donation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.